4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2 It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of imidazole.
Oxidation Reactions: Oxidized imidazole derivatives.
Reduction Reactions: Methylimidazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.
4-(Hydroxymethyl)-1-methyl-1H-imidazole: A related compound with a hydroxymethyl group instead of a chloromethyl group.
4-(Bromomethyl)-1-methyl-1H-imidazole: Similar to the target compound but with a bromomethyl group.
Uniqueness
This compound is unique due to its specific reactivity conferred by the chloromethyl group. This reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research. Its ability to form covalent bonds with nucleophiles distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(chloromethyl)-1-methylimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWPWAYADRYSBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-30-4 |
Source
|
Record name | 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17289-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.